molecular formula C₁₆H₂₉N₃O₈S₂ B1141317 替比奈泮四水合物 CAS No. 936010-57-0

替比奈泮四水合物

货号 B1141317
CAS 编号: 936010-57-0
分子量: 455.55
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tebipenem Tetrahydrate is a carbapenem antibiotic, an area of significant interest due to its potential against multidrug-resistant Gram-negative pathogens. It is a prodrug, converted into its active form, tebipenem, upon administration, designed to improve oral bioavailability and stability (Eckburg et al., 2019).

Synthesis Analysis

The synthesis of Tebipenem's side chain has been achieved starting from benzylamine and epichlorohydrin, involving a series of reactions including ring-opening substitution and N-alkylation, among others, leading to an improved synthesis method with advantages such as mild reaction conditions and cost-effectiveness (Zhou Jiang-fen, 2014).

Molecular Structure Analysis

Vibrational spectroscopy (FT-IR, Raman) combined with DFT analysis has provided insights into the structure of Tebipenem and its ester. The optimized conformations, geometric structures, and spectral properties highlight the differences between Tebipenem and its ester, contributing to our understanding of its molecular structure (M. Paczkowska et al., 2017).

Chemical Reactions and Properties

Studies focusing on the biochemical properties of carbapenems related to Tebipenem have shown increased stability to hydrolysis by renal dehydropeptidases and β-lactamases, along with strong binding to essential penicillin-binding proteins (PBPs). This underlines the chemical robustness and efficacy of Tebipenem and related compounds against bacteria (Youjun Yang et al., 1999).

Physical Properties Analysis

The physical properties of Tebipenem, particularly its oral bioavailability and stability, are enhanced in its prodrug form, Tebipenem Pivoxil Hydrobromide. The pharmacokinetics studies reveal that this formulation allows for effective oral administration, showing linear and dose-proportional plasma concentrations, which are crucial for treating infections caused by MDR Enterobacteriaceae (Eckburg et al., 2019).

科学研究应用

对革兰氏阳性临床分离株的体外活性

替比奈泮是一种口服生物可利用的碳青霉烯类药物,已研究了其对与临床感染相关的革兰氏阳性分离株的体外活性,例如对甲氧西林敏感的金黄色葡萄球菌 (MSSA) 和粪肠球菌。这项研究表明,替比奈泮可能有效治疗由这些微生物引起的尿路感染,对革兰氏阴性和阳性微生物具有更广泛的覆盖范围 (Arends 等人,2021)

对呼吸道感染中困难微生物的活性

另一项研究评估了替比奈泮对从社区获得性呼吸道感染中分离的各种困难微生物的体外活性,包括流感嗜血杆菌和肺炎链球菌。研究结果支持替比奈泮作为一种口服选择方案,用于对抗由这些微生物引起的呼吸道感染 (Arends 等人,2021)

作为口服过渡疗法的潜力

探索了替比奈泮作为从静脉注射厄他培南疗法过渡到治疗大肠杆菌(一种常见的泌尿致病菌)的口服过渡疗法的潜力。这项研究表明替比奈泮在抗生素管理模式中的作用,提供了从静脉注射到口服抗生素治疗的过渡 (VanScoy 等人,2023)

药代动力学-药效学对肠杆菌科细菌的疗效

在单室体外感染模型中,替比奈泮对肠杆菌科细菌的药代动力学-药效学 (PK-PD) 的研究支持其在设计复杂尿路感染的临床前研究和临床研究中的应用 (VanScoy 等人,2019)

对多重耐药革兰氏阴性菌感染的药效学

替比奈泮匹伐酯氢溴酸盐(替比奈泮的活性成分)正在开发中,用于治疗成人复杂的尿路感染。在中性粒细胞减少症小鼠股感染模型中的研究表明,它对具有多种耐药机制的肠杆菌科菌株有效 (McEntee 等人,2019)

安全和危害

属性

CAS 编号

936010-57-0

产品名称

Tebipenem Tetrahydrate

分子式

C₁₆H₂₉N₃O₈S₂

分子量

455.55

同义词

(4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Tetrahydrate;  [4R-[4α,5β,6β(R*)]]-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-(1-hydroxyethy

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。